(-)-Yomogin

Description

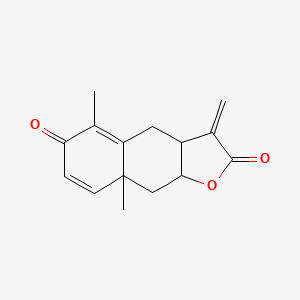

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5,8a-dimethyl-3-methylidene-3a,4,9,9a-tetrahydrobenzo[f][1]benzofuran-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O3/c1-8-10-6-11-9(2)12(16)4-5-15(11,3)7-13(10)18-14(8)17/h4-5,10,13H,1,6-7H2,2-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONPJVBQNWRHOKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CC3C(CC2(C=CC1=O)C)OC(=O)C3=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling (-)-Yomogin: A Technical Guide to its Natural Sources, Distribution, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Yomogin, a eudesmanolide sesquiterpene lactone, has garnered significant interest within the scientific community for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. This technical guide provides a comprehensive overview of the natural sources, distribution, and biological interactions of this compound. It is designed to serve as a foundational resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development. This document details the primary plant sources of this compound, outlines protocols for its isolation and analysis, and explores its molecular interactions, particularly with the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.

Natural Sources and Distribution of this compound

This compound is predominantly found in various species of the genus Artemisia, a diverse group of plants belonging to the Asteraceae family. The primary documented sources of this bioactive compound are:

-

Artemisia princeps Pamp.: Commonly known as Japanese mugwort or "yomogi," this plant is a well-established source of this compound[1][2]. It is native to East Asia, including China, Japan, and Korea, and grows in various habitats such as roadsides, slopes, and riverbanks[1].

-

Artemisia iwayomogi Kitam.: This species, also known as Korean wormwood, is another significant source of this compound[3][4][5]. The aerial parts of this plant have been traditionally used in Korean medicine.

-

Artemisia lancea Vaniot: This species is also reported to contain this compound.

-

Artemisia vulgaris L.: Commonly known as mugwort, this widespread species has also been identified as a source of this compound[6].

While the presence of this compound in these species is well-documented, specific quantitative data on its concentration in different plant parts (leaves, stems, roots) is not extensively available in the current literature. The concentration of secondary metabolites in plants can vary significantly based on factors such as geographical location, climate, and harvest time. One study on the volatile constituents of Artemisia princeps leaves indicated the presence of various terpenes, but did not quantify yomogin (B1684278) specifically[7]. Further quantitative studies are required to determine the optimal plant parts and collection times for maximizing the yield of this compound.

Table 1: Primary Natural Sources of this compound

| Plant Species | Common Name | Family | Primary Distribution |

| Artemisia princeps | Japanese mugwort, Yomogi | Asteraceae | East Asia (China, Japan, Korea)[1] |

| Artemisia iwayomogi | Korean wormwood | Asteraceae | Korea |

| Artemisia lancea | Asteraceae | East Asia | |

| Artemisia vulgaris | Mugwort | Asteraceae | Europe, Asia, Northern Africa |

Experimental Protocols

Isolation of this compound from Artemisia iwayomogi

This protocol is adapted from a published study and outlines the steps for the extraction and isolation of this compound from the dried aerial parts of Artemisia iwayomogi[3].

Materials:

-

Dried aerial parts of Artemisia iwayomogi

-

90% Ethanol (B145695) (EtOH)

-

Ethyl acetate (B1210297) (EtOAc)

-

Distilled water

-

Diaion HP-20 resin

-

Methanol (MeOH)

-

Rotary evaporator

-

Chromatography column

Procedure:

-

Extraction:

-

Solvent Partitioning:

-

Column Chromatography:

-

Further Purification:

-

Combine the fractions containing this compound based on TLC analysis.

-

Further purification of the combined fractions can be achieved through repeated column chromatography on silica (B1680970) gel or preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

-

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

Instrumentation and Conditions (Proposed):

-

HPLC System: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile (B52724) and water, both with 0.1% formic acid.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: To be determined by UV-Vis spectral analysis of a pure this compound standard (likely in the range of 200-220 nm for the lactone chromophore).

-

Injection Volume: 10-20 µL.

-

Column Temperature: 25-30°C.

Method Validation Parameters:

To ensure the reliability of the quantitative data, the developed HPLC method should be validated according to ICH guidelines, including:

-

Linearity: Analyze a series of standard solutions of this compound at different concentrations to establish a linear relationship between concentration and peak area.

-

Accuracy: Perform recovery studies by spiking a known amount of pure this compound into a sample matrix.

-

Precision: Assess the repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of the same sample.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.

-

Specificity: Ensure that the peak corresponding to this compound is well-resolved from other components in the plant extract.

Western Blot Analysis of MAPK Pathway Proteins

This protocol describes the general steps for analyzing the phosphorylation status of key proteins in the MAPK pathway (p38, JNK, and ERK) in response to this compound treatment in a cell-based assay[3][6][12].

Materials:

-

Cell line of interest (e.g., BV2 microglial cells)

-

This compound

-

Lipopolysaccharide (LPS) or other stimulus

-

RIPA buffer with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (total and phosphorylated forms of p38, JNK, and ERK)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment:

-

Protein Extraction:

-

Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors[3].

-

Quantify the protein concentration of the lysates.

-

-

SDS-PAGE and Western Blotting:

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane[3].

-

Block the membrane with blocking buffer for 1 hour at room temperature[3].

-

Incubate the membrane with primary antibodies against the total and phosphorylated forms of p38, JNK, and ERK overnight at 4°C[3].

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

-

Signaling Pathways and Biosynthesis

This compound and the MAPK Signaling Pathway

This compound has been shown to exert its anti-inflammatory effects by modulating the Mitogen-Activated Protein Kinase (MAPK) signaling pathway[3][4][5]. The MAPK pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including inflammation, cell proliferation, and apoptosis. The three main branches of the MAPK pathway are the ERK, JNK, and p38 pathways. Studies have demonstrated that this compound can suppress the phosphorylation of p38, JNK, and ERK in response to inflammatory stimuli like LPS[3][4][5]. By inhibiting the activation of these kinases, this compound can downregulate the production of pro-inflammatory mediators such as nitric oxide (NO), inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α)[3][4][5].

Biosynthesis of this compound

This compound is a eudesmanolide sesquiterpene lactone, and its biosynthesis follows the general pathway for this class of compounds, starting from farnesyl pyrophosphate (FPP)[13][14][15]. The initial committed step is the cyclization of FPP to form a germacrene A intermediate, a reaction catalyzed by germacrene A synthase[4][13][16]. Subsequent enzymatic modifications, including hydroxylations and oxidations, are carried out by cytochrome P450 monooxygenases and other enzymes to form the eudesmanolide skeleton and introduce the characteristic lactone ring[12][17][18][19][20][21][22]. The specific enzymes involved in the final steps of this compound biosynthesis have not yet been fully elucidated.

Conclusion

This compound is a promising natural product with significant therapeutic potential. This technical guide has summarized the current knowledge on its natural sources, distribution, and key biological interactions. While the primary plant sources have been identified, further research is needed to quantify the concentration of this compound in different plant parts and to develop and validate a standardized analytical method for its quantification. Elucidating the specific enzymes involved in the final steps of its biosynthesis will also be crucial for potential biotechnological production. The information provided herein serves as a valuable starting point for researchers and drug development professionals interested in harnessing the therapeutic properties of this compound.

References

- 1. Artemisia princeps - Wikipedia [en.wikipedia.org]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. mdpi.com [mdpi.com]

- 6. Artemisia Species with High Biological Values as a Potential Source of Medicinal and Cosmetic Raw Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Volatile chemicals identified in extracts from leaves of Japanese mugwort (Artemisia princeps pamp.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. KoreaMed Synapse [synapse.koreamed.org]

- 9. HPLC analysis of 16 compounds from Artemisia ordosica - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. Development of HPLC analytical protocols for quantification of artemisinin in biomass and extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cytochrome P450 Enzyme Metabolites in Lead Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 13. (+)-Germacrene A Biosynthesis: The Committed Step in the Biosynthesis of Bitter Sesquiterpene Lactones in Chicory - PMC [pmc.ncbi.nlm.nih.gov]

- 14. taylorfrancis.com [taylorfrancis.com]

- 15. tandfonline.com [tandfonline.com]

- 16. (+)-Germacrene A biosynthesis . The committed step in the biosynthesis of bitter sesquiterpene lactones in chicory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Biosynthesis of Germacrene A Carboxylic Acid in Chicory Roots. Demonstration of a Cytochrome P450 (+)-Germacrene A Hydroxylase and NADP+-Dependent Sesquiterpenoid Dehydrogenase(s) Involved in Sesquiterpene Lactone Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. edepot.wur.nl [edepot.wur.nl]

- 19. Cytochrome P450 Enzymes as Key Drivers of Alkaloid Chemical Diversification in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Biosynthesis of Eupatolide-A Metabolic Route for Sesquiterpene Lactone Formation Involving the P450 Enzyme CYP71DD6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. researchgate.net [researchgate.net]

The Biological Activity of (-)-Yomogin: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

(-)-Yomogin, a eudesmane-type sesquiterpene lactone, has emerged as a compound of significant interest in the scientific community due to its potent biological activities. Primarily isolated from plants of the Artemisia genus, such as Artemisia iwayomogi, Artemisia princeps, and Artemisia vulgaris, this compound has demonstrated promising anti-inflammatory and anticancer properties.[1][2][3] This technical guide provides an in-depth analysis of the biological activities of this compound extracts, detailing its mechanisms of action, summarizing quantitative data, and outlining key experimental protocols.

Core Biological Activities

This compound exhibits two primary, well-documented biological activities: anti-inflammatory, with a particular emphasis on neuroinflammation, and anticancer, primarily through the induction of apoptosis.

Anti-Neuroinflammatory Activity

In vitro and in vivo studies have shown that this compound effectively suppresses neuroinflammation.[1][4] In lipopolysaccharide (LPS)-stimulated BV2 microglial cells, this compound has been observed to inhibit the production of key pro-inflammatory mediators, including nitric oxide (NO), inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).[1][4][5] Furthermore, in animal models of LPS-induced neuroinflammation, treatment with yomogin (B1684278) has been shown to decrease the activation of astrocytes and microglia in the brain.[1][4][5]

Anticancer Activity

This compound has also been identified as a potent inducer of apoptosis in cancer cells.[2] Studies on human promyelocytic leukemia (HL-60) cells have revealed that yomogin treatment leads to characteristic features of apoptosis, such as DNA fragmentation and the externalization of phosphatidylserine (B164497) residues.[2]

Mechanisms of Action

The biological effects of this compound are underpinned by its interaction with specific cellular signaling pathways.

Inhibition of the MAPK Signaling Pathway

The anti-inflammatory effects of this compound are largely attributed to its ability to modulate the mitogen-activated protein kinase (MAPK) signaling pathway.[1] this compound has been shown to suppress the phosphorylation of c-Jun N-terminal kinase (JNK), extracellular signal-regulated kinase (ERK), and p38 MAPK in LPS-stimulated microglial cells.[1][4][5] By inhibiting this pathway, this compound effectively downregulates the expression of downstream inflammatory mediators.

Induction of Apoptosis via Caspase Activation

In the context of its anticancer activity, this compound triggers apoptosis through a caspase-dependent mechanism. It has been shown to activate caspase-8, leading to the cleavage of Bid, a pro-apoptotic Bcl-2 family member. This event promotes the translocation of Bax to the mitochondria and the subsequent release of cytochrome c into the cytoplasm, ultimately leading to the activation of executioner caspases and cell death.[2]

Quantitative Data Summary

The following tables summarize the quantitative data from key studies on the biological activity of this compound.

Table 1: Effect of this compound on NO Production and Cell Viability in LPS-Stimulated BV2 Microglial Cells

| Concentration (µM) | Cell Viability (%) | NO Production (% of LPS control) |

| 0.1 | No significant cytotoxicity | Not specified |

| 1 | No significant cytotoxicity | Not specified |

| 10 | No significant cytotoxicity | Significant reduction |

Data extracted from a study on LPS-stimulated BV2 microglial cells.[1]

Table 2: Effect of this compound on Pro-Inflammatory Mediators in LPS-Stimulated BV2 Microglial Cells (at 10 µM)

| Mediator | Effect |

| iNOS | Inhibition of protein and mRNA levels |

| COX-2 | Inhibition of protein and mRNA levels |

| TNF-α | Significant decrease in release and mRNA levels |

| IL-6 | Significant decrease in release and mRNA levels |

Data extracted from studies on LPS-stimulated BV2 microglial cells.[1][4]

Table 3: Effect of this compound on Apoptosis in HL-60 Cells

| Feature | Observation |

| DNA Fragmentation | Induced |

| Annexin-V Staining | Positive |

| Caspase-8 Activation | Induced |

| Caspase-9 Activation | Induced |

| Caspase-3 Activation | Induced |

| Cytochrome c Release | Induced |

Data extracted from a study on human promyelocytic leukemia HL-60 cells.[2]

Experimental Protocols

This section provides an overview of the methodologies used in the cited research.

Extraction and Isolation of this compound

A common method for the extraction and isolation of this compound from Artemisia iwayomogi is as follows:

-

Dried aerial parts of the plant are extracted with 90% ethanol (B145695) at room temperature.

-

The ethanol extract is concentrated under vacuum.

-

The resulting extract is suspended in distilled water and partitioned with ethyl acetate (B1210297).

-

The ethyl acetate fraction is subjected to column chromatography (e.g., Diaion HP-20) with a gradient of acetone (B3395972) and water to yield several subfractions.

-

This compound is isolated from a specific fraction by recrystallization.[1][6]

Cell Culture and Treatments

-

BV2 Microglial Cells: These cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics. For experiments, cells are seeded and then treated with this compound at various concentrations for a specified period before stimulation with LPS.[6]

-

HL-60 Cells: These cells are maintained in suspension culture in a suitable medium (e.g., RPMI 1640) with supplements. For apoptosis studies, cells are treated with different concentrations of this compound.[2]

Cell Viability Assay (MTT Assay)

-

Cells are seeded in 96-well plates and treated with this compound.

-

After the treatment period, the medium is replaced with a solution containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

-

The cells are incubated to allow for the formation of formazan (B1609692) crystals.

-

The formazan crystals are dissolved in a solvent such as dimethyl sulfoxide (B87167) (DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.[6]

Nitric Oxide (NO) Production Assay

-

The concentration of NO in the cell culture supernatant is determined by measuring the accumulation of nitrite (B80452), a stable metabolite of NO.

-

This is achieved using the Griess reagent.

-

An equal volume of the supernatant and Griess reagent are mixed and incubated at room temperature.

-

The absorbance is measured at a specific wavelength (e.g., 540 nm). The nitrite concentration is calculated from a standard curve.[1]

Quantitative Real-Time PCR (qRT-PCR)

-

Total RNA is extracted from treated and untreated cells.

-

The RNA is reverse-transcribed into complementary DNA (cDNA).

-

qRT-PCR is performed using specific primers for the genes of interest (e.g., iNOS, COX-2, TNF-α, IL-6) and a housekeeping gene for normalization.

-

The relative gene expression is calculated using the ΔΔCt method.[6]

Western Blotting

-

Cells are lysed to extract total protein.

-

Protein concentration is determined using a protein assay (e.g., BCA assay).

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).

-

The membrane is blocked and then incubated with primary antibodies against the target proteins (e.g., p-p38, p-JNK, p-ERK, iNOS, COX-2).

-

After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

The protein bands are visualized using a chemiluminescence detection system.[1]

Enzyme-Linked Immunosorbent Assay (ELISA)

-

The concentrations of cytokines (e.g., TNF-α, IL-6) in the cell culture supernatants are measured using commercial ELISA kits.

-

The assay is performed according to the manufacturer's instructions.

-

The absorbance is read on a microplate reader, and concentrations are determined from a standard curve.[1]

Apoptosis Assays

-

DNA Fragmentation Analysis: Apoptotic DNA fragmentation can be visualized by agarose (B213101) gel electrophoresis of DNA extracted from treated cells, which shows a characteristic ladder pattern.

-

Annexin V Staining: The externalization of phosphatidylserine, an early marker of apoptosis, is detected by staining cells with fluorescein-conjugated Annexin V and analyzing them by flow cytometry.[2]

-

Caspase Activity Assays: The activity of specific caspases (e.g., caspase-3, -8, -9) can be measured using colorimetric or fluorometric assays that utilize specific peptide substrates.[2]

Visualizations of Pathways and Workflows

The following diagrams illustrate the key signaling pathways affected by this compound and a general experimental workflow for its study.

References

- 1. Yomogin, Isolated from Artemisia iwayomogi, Inhibits Neuroinflammation Stimulated by Lipopolysaccharide via Regulating MAPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Induction of apoptosis by yomogin in human promyelocytic leukemic HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Extraction, Isolation and Characterization of Bioactive Compounds from Artemisia and Their Biological Significance: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Yomogin, Isolated from Artemisia iwayomogi, Inhibits Neuroinflammation Stimulated by Lipopolysaccharide via Regulating MAPK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Discovery and Isolation of (-)-Yomogin

This guide provides a comprehensive overview of the historical discovery and isolation of this compound, a sesquiterpene lactone of significant interest for its therapeutic potential. It includes a detailed account of its initial identification, modern isolation protocols, and an examination of its known mechanisms of action through signaling pathway diagrams.

Introduction to this compound

This compound is a naturally occurring eudesmane-type sesquiterpene lactone. It has been identified as a bioactive compound with potential applications in oncology and inflammatory diseases. Its discovery dates back to the mid-20th century, and ongoing research continues to unveil its therapeutic promise.

The Initial Discovery and Isolation of this compound: A Historical Perspective

This compound was first isolated in 1966 by T. A. Geissman from Artemisia princeps Pamp., a perennial plant native to Japan, commonly known as Japanese mugwort or 'yomogi'.[1] This initial discovery was a part of broader investigations into the chemical constituents of the Artemisia genus, which is well-known for producing a variety of sesquiterpenoid lactones.

Generalized Historical Experimental Protocol

-

Plant Material Collection and Preparation: The aerial parts of Artemisia princeps were collected, air-dried, and ground into a fine powder.

-

Solvent Extraction: The powdered plant material was exhaustively extracted with a non-polar solvent, such as chloroform (B151607) or ether, to isolate a crude extract containing the lipophilic compounds, including sesquiterpene lactones.

-

Chromatographic Separation: The crude extract was then subjected to column chromatography, likely using silica (B1680970) gel or alumina (B75360) as the stationary phase. A gradient of solvents with increasing polarity would have been used to separate the different components of the extract.

-

Fraction Collection and Analysis: Fractions were collected and analyzed for the presence of the target compound, likely using techniques such as thin-layer chromatography (TLC).

-

Crystallization and Purification: Fractions containing yomogin (B1684278) were combined, and the compound was purified by recrystallization from a suitable solvent system to yield the pure crystalline this compound.

-

Structure Elucidation: The structure of the isolated compound was likely determined using a combination of spectroscopic methods available at the time, such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, along with elemental analysis.

Due to the limited access to the original publication, specific quantitative data from the initial isolation, such as the exact yield, melting point, and optical rotation, are not available in the contemporary literature reviewed for this guide.

Modern Isolation Protocol for this compound from Artemisia iwayomogi

Recent studies have refined the isolation of yomogin, and a representative modern protocol is detailed in a 2022 study by Jeong et al. from Artemisia iwayomogi.[2] This method provides a higher yield and purity suitable for contemporary research and drug development.

Experimental Protocol

-

Extraction: 3.0 kg of dried aerial parts of Artemisia iwayomogi were extracted twice with 30 L of 90% ethanol (B145695) at room temperature for 48 hours. The solvent was then evaporated under reduced pressure.

-

Solvent Partitioning: The resulting 300.0 g of the 90% ethanol extract was suspended in distilled water and partitioned three times with ethyl acetate (B1210297).

-

Column Chromatography: The ethyl acetate fraction (130.0 g) was subjected to column chromatography on a Diaion HP-20 column using a gradient of acetone (B3395972) and water (from 30:70 to 100:0). This yielded 19 subfractions.

-

Recrystallization: Yomogin (979.7 mg) was isolated from fraction P7 (8.76 g) by recrystallization using a 1:1 mixture of acetone and methanol (B129727) at room temperature.

-

Structure Confirmation: The chemical structure of the isolated yomogin was confirmed by comparing its ESI-MS and NMR spectroscopic data with previously published data.

Quantitative Data from Modern Isolation

| Parameter | Value |

| Starting Plant Material | 3.0 kg of dried Artemisia iwayomogi |

| Ethanol Extract Yield | 300.0 g |

| Ethyl Acetate Fraction Yield | 130.0 g |

| Final Yield of this compound | 979.7 mg |

Biological Activity and Signaling Pathways

This compound has been shown to exhibit significant biological activities, primarily anti-cancer and anti-neuroinflammatory effects. These activities are mediated through its interaction with specific cellular signaling pathways.

Induction of Apoptosis in Cancer Cells

Yomogin is a potent inducer of apoptosis, the process of programmed cell death that is often dysregulated in cancer.[3][4] Its pro-apoptotic effects are primarily mediated through the activation of the extrinsic and intrinsic apoptosis pathways.

As depicted in Figure 1, yomogin initiates apoptosis by activating caspase-8.[3] This leads to the cleavage of Bid, which in turn promotes the translocation of Bax to the mitochondria.[3] The release of cytochrome c from the mitochondria then activates caspase-9, culminating in the activation of the executioner caspase-3 and subsequent cell death.[3]

Inhibition of Neuroinflammation via the MAPK Pathway

Yomogin also demonstrates significant anti-neuroinflammatory properties by modulating the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[2][5] In response to inflammatory stimuli like lipopolysaccharide (LPS), the MAPK pathway is activated, leading to the production of pro-inflammatory mediators.

Figure 2 illustrates that yomogin exerts its anti-inflammatory effects by inhibiting the phosphorylation of key components of the MAPK pathway: p38, JNK, and ERK.[2][5] This suppression of MAPK activation leads to a downstream reduction in the production of pro-inflammatory mediators such as nitric oxide (NO), inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).[2]

Conclusion

This compound, since its initial discovery over half a century ago, has transitioned from a novel natural product to a promising therapeutic lead. The evolution of its isolation and purification techniques has enabled more detailed investigations into its biological activities. The elucidation of its roles in critical signaling pathways, such as apoptosis and MAPK, provides a solid foundation for its further development as a potential therapeutic agent for cancer and neuroinflammatory diseases. Future research will likely focus on optimizing its synthesis, exploring its full pharmacological profile, and evaluating its efficacy and safety in preclinical and clinical settings.

References

- 1. Synthesis of yomogin using a telescoped α-methylene-γ- butyrolactone annelation procedure - Lookchem [lookchem.com]

- 2. Yomogin, Isolated from Artemisia iwayomogi, Inhibits Neuroinflammation Stimulated by Lipopolysaccharide via Regulating MAPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Induction of apoptosis by yomogin in human promyelocytic leukemic HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Yomogin, Isolated from Artemisia iwayomogi, Inhibits Neuroinflammation Stimulated by Lipopolysaccharide via Regulating MAPK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Bioactivity of (-)-Yomogin: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the in vitro screening of the bioactive compound (-)-yomogin, a sesquiterpene lactone with demonstrated anticancer and anti-inflammatory properties. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural product.

Core Bioactivities of this compound

This compound has been the subject of multiple in vitro studies to elucidate its mechanisms of action. The primary bioactivities identified include potent anti-inflammatory and pro-apoptotic effects.

Anti-inflammatory Activity

This compound exhibits significant anti-inflammatory properties by inhibiting key inflammatory mediators. Studies have shown that it can suppress the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage-like RAW 264.7 cells. Furthermore, it has been observed to inhibit the degranulation of mast cells, a critical event in the inflammatory response.

Anticancer Activity: Induction of Apoptosis

In the context of oncology, this compound has been identified as a potent inducer of apoptosis, or programmed cell death, in cancer cells. Research has specifically highlighted its efficacy in human promyelocytic leukemia (HL-60) cells. The apoptotic cascade initiated by this compound involves the activation of key executioner caspases and modulation of the Bcl-2 family of proteins.

Quantitative Bioactivity Data

The following tables summarize the key quantitative data from in vitro studies on this compound and its related compound, yamogenin.

Table 1: Anti-inflammatory Activity of this compound

| Cell Line | Assay | IC50 Value | Reference |

| RBL-2H3 | β-hexosaminidase release | 50 µM | [1] |

| RAW 264.7 | Nitric Oxide (NO) Production | 3 µM | [1] |

Table 2: Cytotoxic Activity of Yamogenin (a related steroidal saponin)

| Cell Line | Cancer Type | IC50 Value (µg/mL) |

| HeLa | Cervical Cancer | 16.5 ± 0.59 |

| SKOV-3 | Ovarian Cancer | 16.7 ± 0.08 |

Note: The cytotoxic data presented is for yamogenin, a compound structurally related to yomogin. Specific IC50 values for the cytotoxicity of this compound in a broad range of cancer cell lines are not yet widely available in the literature.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by this compound and the general experimental workflows for its in vitro screening.

This compound-Induced Apoptosis Pathway in HL-60 Cells

Caption: this compound induced apoptosis pathway in HL-60 cells.

Anti-inflammatory Signaling Pathway of this compound

Caption: Anti-inflammatory signaling pathway of this compound.

General Experimental Workflow for In Vitro Bioactivity Screening

Caption: General workflow for in vitro screening of this compound.

Detailed Experimental Protocols

The following are generalized protocols for key experiments used in the in vitro screening of this compound. These should be adapted and optimized for specific cell lines and experimental conditions.

Cell Viability/Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^5 cells/mL and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[2]

-

Formazan (B1609692) Solubilization: Carefully remove the supernatant and add 200 µL of DMSO to each well to dissolve the formazan crystals.[2]

-

Absorbance Measurement: Measure the absorbance at 550 nm using a microplate reader.[2] Cell viability is calculated as a percentage of the control.

Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat HL-60 cells with the desired concentrations of this compound for a specified time.

-

Cell Harvesting: Harvest the cells by centrifugation.

-

Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic.

Western Blot Analysis for Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of specific proteins involved in apoptosis.

-

Protein Extraction: Treat HL-60 cells with this compound, harvest, and lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies against proteins of interest (e.g., Caspase-3, Caspase-8, Caspase-9, Bax, Bcl-2).

-

Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) system.

NF-κB Luciferase Reporter Assay

This assay measures the activity of the NF-κB transcription factor, a key regulator of inflammation.

-

Transfection: Transfect cells (e.g., HEK293T or a relevant immune cell line) with a luciferase reporter plasmid containing NF-κB response elements.

-

Cell Treatment: Treat the transfected cells with an inflammatory stimulus (e.g., LPS or TNF-α) in the presence or absence of various concentrations of this compound.

-

Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions. A decrease in luciferase activity in the presence of this compound indicates inhibition of the NF-κB pathway.

This technical guide provides a comprehensive starting point for researchers investigating the in vitro bioactivity of this compound. Further studies are warranted to expand the quantitative dataset, particularly regarding its anticancer cytotoxicity, and to further elucidate its molecular mechanisms of action.

References

(-)-Yomogin chemical structure and properties

An In-depth Technical Guide to (-)-Yomogin: Chemical Structure, Properties, and Biological Activity

This compound is a naturally occurring sesquiterpene lactone isolated from plants of the Artemisia genus, such as Artemisia princeps and Artemisia iwayomogi.[1][2] It has garnered significant interest within the scientific community for its potent biological activities, including anticancer and anti-neuroinflammatory properties. This document provides a comprehensive overview of its chemical characteristics, biological mechanisms, and the experimental protocols used to elucidate its functions.

Chemical Structure and Properties

This compound is classified as a eudesmane (B1671778) sesquiterpenoid. Its chemical identity is well-established through various spectroscopic methods.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | (3aR,8aS,9aR)-5,8a-dimethyl-3-methylidene-3a,4,9,9a-tetrahydrobenzo[f][3]benzofuran-2,6-dione | [3] |

| Molecular Formula | C₁₅H₁₆O₃ | [3][4] |

| Molecular Weight | 244.29 g/mol | [4] |

| Exact Mass | 244.1099 g/mol | [4] |

| CAS Number | 10067-18-2 | [3] |

| Compound Type | Sesquiterpene Lactone | [1][2] |

Biological Activities and Signaling Pathways

This compound exhibits significant therapeutic potential through its effects on key cellular signaling pathways involved in apoptosis and inflammation.

Anticancer Activity: Induction of Apoptosis

This compound has been demonstrated to be a potent inducer of apoptosis in human promyelocytic leukemia (HL-60) cells.[1] Its mechanism is rooted in the activation of the caspase cascade, a critical component of the programmed cell death machinery.

The process is initiated via the extrinsic apoptosis pathway, marked by the activation of caspase-8.[1] Activated caspase-8 then cleaves Bid, a pro-apoptotic Bcl-2 family protein. The truncated Bid (tBid) facilitates the translocation of another pro-apoptotic protein, Bax, from the cytosol to the mitochondrial membrane. This event compromises mitochondrial integrity, leading to the release of cytochrome c into the cytoplasm. Cytochrome c release triggers the activation of caspase-9, which in turn activates the executioner caspase-3, culminating in the characteristic features of apoptosis, such as DNA fragmentation.[1]

Anti-Neuroinflammatory Activity

This compound also demonstrates powerful anti-neuroinflammatory effects. In lipopolysaccharide (LPS)-stimulated BV2 microglial cells, it effectively suppresses the production of key pro-inflammatory mediators.[2] These include nitric oxide (NO), inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6).[2][5]

The underlying mechanism involves the inhibition of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. LPS, a component of gram-negative bacteria, typically activates Toll-like receptor 4 (TLR4), triggering a cascade that leads to the phosphorylation and activation of MAPK family members: p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK).[2] These activated kinases promote the expression of pro-inflammatory genes. This compound intervenes by significantly reducing the phosphorylation of p38, JNK, and ERK, thereby downregulating the inflammatory response.[2][5]

Experimental Protocols

The biological activities of this compound have been characterized through a series of detailed in vitro and in vivo experiments.

Isolation of this compound from Artemisia iwayomogi

-

Extraction: Dried aerial parts of A. iwayomogi (3.0 kg) are extracted twice with 90% ethanol (B145695) (30 L) for 48 hours at room temperature.[2]

-

Solvent Evaporation: The solvent is evaporated in vacuo at 45°C to yield a crude extract.[2]

-

Partitioning: The extract is suspended in distilled water and partitioned three times with ethyl acetate (B1210297).[2]

-

Chromatography: The ethyl acetate fraction is subjected to column chromatography on Diaion HP-20 using a gradient of acetone (B3395972) in water.[2]

-

Purification: this compound is isolated from the resulting fractions by recrystallization in an acetone and methanol (B129727) mixture (1:1 v/v) at room temperature.[2]

In Vitro Anti-Neuroinflammation Assay (BV2 Cells)

-

Cell Culture: BV2 microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.[2]

-

Treatment: Cells are seeded in multi-well plates. After 24 hours, they are treated with this compound (at concentrations of 0.1, 1, or 10 µM) for 1 hour before being stimulated with LPS (100 ng/mL) for another 23 hours.[2]

-

Nitric Oxide (NO) Assay: The concentration of NO in the culture supernatant is measured using the Griess reagent.

-

qRT-PCR and Western Blot: Cellular levels of mRNA and protein for iNOS, COX-2, TNF-α, IL-6, and phosphorylated forms of p38, JNK, and ERK are quantified using quantitative real-time PCR and Western blotting, respectively.[2]

In Vivo Anti-Neuroinflammation Study (Mouse Model)

-

Animal Model: Male ICR mice (7 weeks old) are used.[2]

-

Drug Administration: this compound, dissolved in 2% Tween 80 in saline, is administered by oral gavage at a dose of 5 mg/kg/day for 3 consecutive days.[2]

-

LPS Injection: One hour after the final dose of this compound, neuroinflammation is induced by a single intraperitoneal injection of LPS (5 mg/kg).[2]

-

Behavioral Testing: A Forced Swimming Test (FST) is conducted 3 hours after the LPS injection to assess depressive-like behaviors.[2]

-

Immunofluorescence: After behavioral testing, mice are sacrificed, and brain tissues (hippocampus and cortex) are collected. The activation of microglia and astrocytes is assessed by immunofluorescence staining for Iba-1 and GFAP, respectively.[2]

References

- 1. Induction of apoptosis by yomogin in human promyelocytic leukemic HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Yomogin, Isolated from Artemisia iwayomogi, Inhibits Neuroinflammation Stimulated by Lipopolysaccharide via Regulating MAPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Yomogin | C15H16O3 | CID 174865 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medkoo.com [medkoo.com]

- 5. Yomogin, Isolated from Artemisia iwayomogi, Inhibits Neuroinflammation Stimulated by Lipopolysaccharide via Regulating MAPK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Blueprint of (-)-Yomogin: A Technical Guide for Identification

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data essential for the identification and characterization of (-)-Yomogin, a sesquiterpene lactone of significant interest to researchers in natural product chemistry, pharmacology, and drug development. This document outlines detailed experimental protocols and presents a consolidated summary of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

This compound, with the molecular formula C₁₅H₁₆O₃, is a natural compound that has garnered attention for its potential biological activities, including its role in the regulation of inflammatory pathways.[1] Accurate identification of this molecule is paramount for advancing research into its therapeutic applications.

Spectroscopic Data for the Identification of this compound

The structural elucidation of this compound relies on a combination of modern spectroscopic techniques. The data presented herein has been compiled from peer-reviewed literature to ensure accuracy and reliability for comparative purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. The ¹H and ¹³C NMR spectra of this compound provide a detailed map of its atomic connectivity and stereochemistry.

Table 1: ¹H NMR Spectroscopic Data for this compound (CDCl₃)

| Atom No. | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| 1 | 2.58 | m | |

| 2 | 2.05, 2.20 | m | |

| 3 | 2.65 | m | |

| 6 | 4.05 | t | 9.5 |

| 8 | 1.85 | m | |

| 9 | 2.25, 2.50 | m | |

| 13 | 5.40, 6.15 | s | |

| 14 | 1.15 | s | |

| 15 | 1.80 | s |

Table 2: ¹³C NMR Spectroscopic Data for this compound (CDCl₃)

| Atom No. | Chemical Shift (δ) ppm |

| 1 | 48.5 |

| 2 | 26.8 |

| 3 | 35.5 |

| 4 | 190.5 |

| 5 | 138.8 |

| 6 | 82.5 |

| 7 | 140.2 |

| 8 | 24.5 |

| 9 | 40.8 |

| 10 | 38.2 |

| 11 | 139.2 |

| 12 | 170.2 |

| 13 | 120.5 |

| 14 | 18.5 |

| 15 | 10.8 |

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound is characterized by the following absorption bands, indicative of its lactone and ketone moieties.

Table 3: FT-IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 1760 | γ-Lactone C=O stretch |

| 1660 | α,β-Unsaturated ketone C=O stretch |

| 1640 | C=C stretch |

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) provides an accurate mass measurement, confirming its molecular formula.

Table 4: Mass Spectrometry Data for this compound

| Technique | Ion | m/z |

| HR-EIMS | [M]⁺ | 244.1099 |

Experimental Protocols

The following sections detail the generalized methodologies for the isolation and spectroscopic analysis of this compound.

Isolation of this compound

This compound is typically isolated from plant sources, such as various species of the Artemisia genus. A general workflow for its isolation is depicted below.

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a field strength of 400 MHz or higher. Samples are typically dissolved in deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) used as an internal standard.

-

IR Spectroscopy: The IR spectrum is obtained using a Fourier-transform infrared (FT-IR) spectrometer. The sample can be analyzed as a thin film on a salt plate (e.g., NaCl) or as a KBr pellet.

-

Mass Spectrometry: High-resolution mass spectra are acquired using an electron ionization (EI) or electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or magnetic sector mass analyzer.

Biological Context: MAPK Signaling Pathway

Recent studies have indicated that this compound may exert its biological effects, such as the inhibition of neuroinflammation, through the modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. Understanding this interaction is crucial for drug development professionals.

This guide serves as a foundational resource for the scientific community engaged in the study of this compound. The provided spectroscopic data and protocols are intended to facilitate its unambiguous identification, thereby supporting further research into its chemical properties and biological activities.

References

Preliminary Insights into the Mechanism of Action of (-)-Yomogin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Yomogin, a sesquiterpene lactone isolated from various Artemisia species, has garnered scientific interest for its potential therapeutic properties. Preliminary studies have revealed its significant anti-inflammatory and anticancer activities. This technical guide provides an in-depth overview of the current understanding of the molecular mechanisms underlying these effects, presenting key quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved.

Core Mechanisms of Action

Current research indicates that this compound exerts its biological effects through two primary mechanisms: the induction of apoptosis in cancer cells and the suppression of inflammatory responses in immune cells.

Anticancer Effects: Induction of Apoptosis in Leukemia Cells

This compound has been shown to be a potent inducer of apoptosis in human promyelocytic leukemia HL-60 cells.[1][2] The apoptotic cascade is initiated through a caspase-dependent pathway involving both extrinsic and intrinsic signaling routes.

The key molecular events in this compound-induced apoptosis include:

-

Activation of Initiator and Effector Caspases: Treatment with this compound leads to the activation of caspase-8, an initiator caspase typically associated with the extrinsic apoptotic pathway.[1][2] This is followed by the activation of caspase-9, the key initiator caspase of the intrinsic pathway, and subsequently, the executioner caspase-3.[1][2]

-

Mitochondrial Pathway Involvement: The activation of caspase-8 leads to the cleavage of Bid, a pro-apoptotic Bcl-2 family protein.[1][2] Truncated Bid (tBid) then promotes the translocation of Bax, another pro-apoptotic protein, from the cytosol to the mitochondria.[1][2] This event disrupts the mitochondrial outer membrane integrity, leading to the release of cytochrome c into the cytoplasm.[1][2]

-

Apoptosome Formation and Caspase-3 Activation: The released cytochrome c binds to Apaf-1 and pro-caspase-9, forming the apoptosome complex. This complex then activates caspase-9, which in turn activates caspase-3, leading to the execution of apoptosis.[1]

-

Hallmarks of Apoptosis: Cells treated with this compound exhibit characteristic features of apoptosis, including DNA fragmentation and the externalization of phosphatidylserine (B164497) on the cell surface.[1][2]

Anti-inflammatory Effects: Suppression of the MAPK Signaling Pathway

In the context of inflammation, this compound demonstrates significant anti-inflammatory properties by targeting the mitogen-activated protein kinase (MAPK) signaling pathway. Studies using lipopolysaccharide (LPS)-stimulated BV2 microglial cells have elucidated this mechanism.[3]

The anti-inflammatory actions of this compound are characterized by:

-

Inhibition of MAPK Phosphorylation: this compound significantly reduces the phosphorylation of key MAPK proteins: p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK).[3]

-

Downregulation of Pro-inflammatory Mediators: By inhibiting the MAPK pathway, this compound suppresses the production of several pro-inflammatory molecules, including:

-

Nitric oxide (NO)

-

Inducible nitric oxide synthase (iNOS)

-

Cyclooxygenase-2 (COX-2)

-

Tumor necrosis factor-alpha (TNF-α)

-

Interleukin-6 (IL-6)[3]

-

Quantitative Data Summary

The following tables summarize the quantitative data from preliminary studies on this compound.

Table 1: Anti-inflammatory Activity of this compound in LPS-stimulated BV2 Microglial Cells

| Parameter | Concentration of this compound (µM) | Effect | Reference |

| Protein Expression | |||

| iNOS | 10 | Significant reduction | [3] |

| COX-2 | 10 | Significant reduction | [3] |

| mRNA Expression | |||

| iNOS | 10 | Significant reduction | [3] |

| COX-2 | 10 | Significant reduction | [3] |

| TNF-α | 10 | Significant reduction | [3] |

| IL-6 | 10 | Significant reduction | [3] |

| MAPK Phosphorylation | |||

| p-p38/p38 | 10 | Significant reduction | [3] |

| p-JNK/JNK | 10 | Significant reduction | [3] |

| p-ERK/ERK | 10 | Significant reduction | [3] |

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and a typical experimental workflow for studying the effects of this compound.

Caption: this compound induced apoptotic signaling pathway in HL-60 cells.

Caption: Anti-inflammatory mechanism of this compound via MAPK pathway inhibition.

Caption: General experimental workflow for studying this compound's bioactivity.

Experimental Protocols

Cell Culture and Treatments

-

Cell Lines:

-

HL-60 (Human Promyelocytic Leukemia): Maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified 5% CO2 atmosphere.

-

BV2 (Murine Microglia): Cultured in Dulbecco's Modified Eagle's Medium (DMEM) containing 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified 5% CO2 atmosphere.

-

-

This compound Treatment: this compound is dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution. Cells are treated with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for specified time periods. The final concentration of DMSO in the culture medium should be kept below 0.1%.

-

LPS Stimulation: For anti-inflammatory studies, BV2 cells are pre-treated with this compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS) (e.g., 100 ng/mL) for the indicated times.

Western Blot Analysis

-

Protein Extraction: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed with RIPA buffer containing a protease and phosphatase inhibitor cocktail.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein (20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies against target proteins (e.g., cleaved caspase-3, phospho-p38, p38, etc.) overnight at 4°C.

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Quantitative Real-Time PCR (qRT-PCR)

-

RNA Extraction: Total RNA is extracted from treated cells using a suitable RNA isolation kit.

-

cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit.

-

qRT-PCR: The qRT-PCR is performed using a real-time PCR system with SYBR Green master mix and specific primers for the target genes (e.g., iNOS, COX-2, TNF-α, IL-6) and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.

-

Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Cells are seeded in a 96-well plate and allowed to adhere overnight.

-

Treatment: The cells are treated with various concentrations of this compound for the desired time.

-

MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The medium is removed, and the formazan crystals are dissolved in DMSO.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Cell Harvesting: After treatment, both adherent and floating cells are collected.

-

Staining: The cells are washed with PBS and resuspended in Annexin V binding buffer. Annexin V-FITC and propidium (B1200493) iodide (PI) are added, and the cells are incubated in the dark for 15 minutes at room temperature.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Nitric Oxide (NO) Assay (Griess Reagent)

-

Sample Collection: After treatment, the cell culture supernatant is collected.

-

Griess Reaction: The supernatant is mixed with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).

-

Absorbance Measurement: After a 10-minute incubation at room temperature, the absorbance is measured at 540 nm. The concentration of nitrite (B80452), a stable product of NO, is determined using a sodium nitrite standard curve.

Conclusion and Future Directions

The preliminary studies on this compound highlight its potential as a therapeutic agent for cancer and inflammatory diseases. Its ability to induce apoptosis in cancer cells and suppress key inflammatory signaling pathways provides a strong foundation for further investigation. Future research should focus on:

-

In vivo efficacy studies: To validate the anticancer and anti-inflammatory effects of this compound in animal models.

-

Pharmacokinetic and toxicological profiling: To assess the safety and bioavailability of this compound.

-

Identification of direct molecular targets: To further elucidate the precise binding partners of this compound.

-

Structure-activity relationship studies: To synthesize and evaluate more potent and selective analogs of this compound.

This technical guide serves as a comprehensive resource for researchers and professionals in the field of drug discovery and development, providing a solid framework for advancing the study of this compound's therapeutic potential.

References

Unveiling the Cytotoxic Potential of (-)-Yomogin: A Technical Guide for Cancer Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the cytotoxic effects of (-)-Yomogin, a sesquiterpene lactone, on various cancer cell lines. This document is intended for researchers, scientists, and drug development professionals interested in the potential of natural compounds in oncology.

Quantitative Cytotoxicity Data

The cytotoxic activity of this compound and its stereoisomer, Yamogenin, has been evaluated in several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency in inhibiting cell growth, are summarized below. It is important to note that while data for this compound is available for the HL-60 cell line, data for HeLa and SKOV-3 cell lines are for its stereoisomer, Yamogenin.

| Compound | Cancer Cell Line | Cell Type | IC50 Value (µg/mL) | Assay |

| This compound | HL-60 | Human Promyelocytic Leukemia | Data on apoptosis induction available, specific IC50 not detailed in the provided search results. | Not specified |

| Yamogenin | HeLa | Human Cervical Cancer | 16.5 ± 0.59 | MTT Assay[1] |

| Yamogenin | SKOV-3 | Human Ovarian Cancer | 16.7 ± 0.08 | MTT Assay[1] |

Experimental Protocols

Cell Culture and Treatment

-

Cell Lines: Human promyelocytic leukemia (HL-60), human cervical cancer (HeLa), and human ovarian cancer (SKOV-3) cells are commonly used.

-

Culture Conditions: Cells are typically maintained in RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Preparation: this compound or Yamogenin is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, which is then diluted to the desired concentrations in the culture medium for experiments.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Cells are seeded in 96-well plates at a specific density (e.g., 1 × 10^4 cells/well) and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.

Apoptosis Analysis

-

Cell Lysis: HL-60 cells treated with this compound are harvested and lysed.

-

DNA Extraction: DNA is extracted from the cell lysate.

-

Agarose (B213101) Gel Electrophoresis: The extracted DNA is run on an agarose gel. The formation of a "ladder" of DNA fragments is indicative of apoptosis.[2]

-

Cell Staining: Treated cells are stained with Annexin V-FITC and propidium (B1200493) iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells. Externalization of phosphatidylserine, detected by Annexin V, is a hallmark of early apoptosis.[2]

-

Protein Extraction: Total protein is extracted from treated cells.

-

SDS-PAGE and Transfer: Proteins are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is probed with primary antibodies against specific proteins (e.g., caspases, Bid, Bax, cytochrome c) followed by HRP-conjugated secondary antibodies.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Molecular Mechanisms

Induction of Apoptosis in HL-60 Cells

This compound has been demonstrated to be a potent inducer of apoptosis in human promyelocytic leukemia (HL-60) cells.[2] The apoptotic cascade is initiated through the activation of caspase-8, a key initiator caspase in the extrinsic apoptosis pathway.[2] This leads to the cleavage of Bid, a pro-apoptotic Bcl-2 family protein.[2] Truncated Bid (tBid) then promotes the translocation of another pro-apoptotic protein, Bax, from the cytosol to the mitochondria.[2] The integration of Bax into the mitochondrial membrane results in the release of cytochrome c into the cytoplasm.[2] Cytoplasmic cytochrome c then participates in the formation of the apoptosome, leading to the activation of caspase-9 and the executioner caspase-3, ultimately resulting in the characteristic features of apoptosis, such as DNA fragmentation.[2]

Caption: Apoptotic pathway induced by this compound in HL-60 cells.

Potential Involvement of Other Signaling Pathways

While direct evidence of this compound's effect on NF-κB and PI3K/Akt signaling pathways in cancer cells is limited in the reviewed literature, these pathways are critical regulators of cancer cell survival, proliferation, and apoptosis. Natural compounds are known to exert their anticancer effects by modulating these pathways. Therefore, investigating the impact of this compound on NF-κB and PI3K/Akt signaling in various cancer cell lines represents a promising area for future research.

Experimental Workflow Visualization

The following diagram outlines a general workflow for investigating the cytotoxic effects of this compound on a cancer cell line.

Caption: General workflow for studying this compound cytotoxicity.

Conclusion and Future Directions

This compound demonstrates clear cytotoxic and pro-apoptotic activity in the HL-60 human leukemia cell line. The available data on its stereoisomer, Yamogenin, suggests a broader potential across different cancer types. Further research is warranted to:

-

Determine the IC50 values of this compound in a wider panel of human cancer cell lines.

-

Elucidate the precise role of the NF-κB and PI3K/Akt signaling pathways in mediating the cytotoxic effects of this compound.

-

Conduct in vivo studies to evaluate the anti-tumor efficacy and safety of this compound in animal models.

This technical guide provides a foundational understanding of the current knowledge on this compound's cytotoxicity and offers a framework for future investigations into its potential as a novel anticancer agent.

References

- 1. Cytotoxic activity of standardized extracts, a fraction, and individual secondary metabolites from fenugreek seeds against SKOV-3, HeLa and MOLT-4 cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Induction of apoptosis by yomogin in human promyelocytic leukemic HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Neuroprotective Potential of (-)-Yomogin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Yomogin, a sesquiterpene lactone isolated from Artemisia iwayomogi, has emerged as a compound of interest for its neuroprotective properties. This technical guide synthesizes the current scientific findings on the anti-neuroinflammatory effects of this compound, which are considered a key mechanism for its neuroprotective action. We provide a detailed overview of the experimental data, methodologies, and the implicated signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of neuroscience and drug development.

Introduction to Neuroprotection and the Role of Anti-Inflammatory Agents

Neuroprotection refers to the strategies and mechanisms aimed at preventing or slowing the process of neuronal cell death.[1] It is a critical therapeutic goal in a wide range of neurological disorders, including neurodegenerative diseases like Alzheimer's and Parkinson's, as well as in acute conditions such as stroke and traumatic brain injury.[2][3] One of the key pathological processes contributing to neuronal damage is neuroinflammation, which is primarily mediated by glial cells such as microglia and astrocytes.[4] While acute neuroinflammation is a protective response, chronic activation of these cells leads to the excessive release of pro-inflammatory and cytotoxic molecules, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and reactive oxygen species (ROS).[4][5] These mediators can induce or exacerbate neuronal damage. Consequently, agents with potent anti-neuroinflammatory properties are being actively investigated as potential neuroprotective therapeutics.

This compound has been identified as one such agent. Its primary neuroprotective mechanism, as elucidated by current research, is the suppression of neuroinflammation in the central nervous system (CNS).

Core Neuroprotective Mechanism: Anti-Neuroinflammation

The principal neuroprotective effects of this compound are attributed to its ability to inhibit neuroinflammation. Studies have demonstrated that this compound effectively reduces the production of key pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated microglial cells.[2][4][6] LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of microglia and is widely used to model neuroinflammation in experimental settings.[4]

The anti-neuroinflammatory effects of this compound have been observed in both in vitro and in vivo models, suggesting its potential as a therapeutic agent for inflammation-related neurological disorders.[2][4]

Signaling Pathway: Regulation of the MAPK Pathway

The anti-neuroinflammatory effects of this compound are mediated through the downregulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[2][4] The MAPK pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including inflammation. In the context of neuroinflammation, LPS activates Toll-like receptor 4 (TLR4), which in turn triggers the phosphorylation and activation of several MAPK subfamilies, namely p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK).[4]

This compound has been shown to significantly inhibit the LPS-induced phosphorylation of p38, JNK, and ERK in microglial cells.[4] By doing so, it effectively dampens the downstream inflammatory response.

Caption: this compound's inhibition of the MAPK signaling pathway.

Quantitative Data on Neuroprotective Effects

The following tables summarize the quantitative data from key experiments demonstrating the anti-neuroinflammatory effects of this compound.

Table 1: In Vitro Effects of this compound on BV2 Microglial Cells

| Parameter Measured | Treatment | Concentration of this compound | Result | Statistical Significance | Reference |

| Cell Viability | This compound only | 0.1, 1, 10 µM | No significant cytotoxicity observed. | - | [4] |

| Nitric Oxide (NO) Production | LPS (100 ng/mL) + this compound | 1 µM | Significant decrease in NO levels. | p < 0.05 | [4] |

| 10 µM | Strong decrease in NO levels. | p < 0.001 | [4] | ||

| iNOS Protein Expression | LPS + this compound | 1, 10 µM | Significant decrease in iNOS protein levels. | p < 0.05 | [4] |

| COX-2 Protein Expression | LPS + this compound | 10 µM | Significant decrease in COX-2 protein levels. | p < 0.01 | [4] |

| iNOS mRNA Expression | LPS + this compound | 10 µM | Significant decrease in iNOS mRNA levels. | p < 0.01 | [4] |

| COX-2 mRNA Expression | LPS + this compound | 10 µM | Significant decrease in COX-2 mRNA levels. | p < 0.05 | [4] |

| TNF-α mRNA Expression | LPS + this compound | 10 µM | Significant decrease in TNF-α mRNA levels. | p < 0.001 | [4] |

| IL-6 mRNA Expression | LPS + this compound | 10 µM | Significant decrease in IL-6 mRNA levels. | p < 0.05 | [4] |

| Phosphorylation of p38, JNK, ERK | LPS + this compound | 10 µM | Significant reduction in phosphorylation ratios. | p < 0.05 | [4] |

Table 2: In Vivo Effects of this compound in LPS-Injected Mice

| Parameter Measured | Treatment | Dosage of this compound | Result | Statistical Significance | Reference |

| Microglia Activation (Iba-1+ cells) | LPS (5 mg/kg) + this compound | 5 mg/kg/day (oral) | Significant decrease in Iba-1 positive cells in the hippocampus. | p < 0.05 | [4] |

| Astrocyte Activation (GFAP+ cells) | LPS (5 mg/kg) + this compound | 5 mg/kg/day (oral) | Significant decrease in GFAP positive cells in the hippocampus. | p < 0.05 | [4] |

| Depressive-like Behavior (Forced Swim Test) | LPS (5 mg/kg) + this compound | 5 mg/kg/day (oral) | Significant reduction in immobility time. | p < 0.05 | [4] |

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

In Vitro Experiments: BV2 Microglial Cell Model

Caption: Experimental workflow for in vitro studies.

-

Cell Culture: BV2 microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified incubator.[4]

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 3.0 x 10⁴ cells/well for cell viability and NO production assays, or in 6-well plates at 5.0 x 10⁵ cells/well for RNA and protein extraction.[4]

-

Treatment: 24 hours after seeding, cells are pre-treated with this compound (0.1, 1, or 10 µM) or a positive control like quercetin (B1663063) (10 µM) for 1 hour in serum-free media. Subsequently, cells are stimulated with LPS (100 ng/mL) for 23 hours.[4]

-

MTT Assay (Cell Viability): After treatment, the culture medium is replaced with MTT solution (1 mg/mL) and incubated for 3 hours. The resulting formazan (B1609692) crystals are dissolved in DMSO, and absorbance is measured at 570 nm.[4]

-

Griess Assay (NO Production): The supernatant from cultured cells is mixed with Griess reagent (1% sulfanilamide, 0.1% naphthylethylenediamine dihydrochloride, 2% phosphoric acid), and the absorbance is measured at 540 nm to quantify nitrite (B80452) concentration.[4]

-

qRT-PCR (mRNA Expression): Total RNA is extracted from the cells, and cDNA is synthesized. qRT-PCR is then performed using specific primers for iNOS, COX-2, TNF-α, and IL-6 to measure their relative mRNA expression levels.[4]

-

Western Blotting (Protein Expression): Cell lysates are prepared, and proteins are separated by SDS-PAGE. Proteins are then transferred to a membrane and probed with primary antibodies against iNOS, COX-2, p-p38, p38, p-JNK, JNK, p-ERK, and ERK, followed by incubation with secondary antibodies for detection.[4]

In Vivo Experiments: LPS-Induced Neuroinflammation Mouse Model

Caption: Experimental workflow for in vivo studies.

-

Animals: Male ICR mice (7 weeks old) are used for the experiments.[4]

-

Treatment: Mice are administered this compound (5 mg/kg/day) via oral gavage for 3 consecutive days. One hour after the final dose of this compound, mice receive an intraperitoneal injection of LPS (5 mg/kg).[4]

-

Forced Swimming Test (FST): 3 hours after the LPS injection, mice are subjected to the FST to assess depressive-like behavior. The immobility time during the last 4 minutes of a 6-minute test is recorded.[4]

-

Immunofluorescence: Following the FST, mice are sacrificed, and their brains are collected. Brain sections are stained with antibodies against Iba-1 (a marker for microglia) and GFAP (a marker for astrocytes) to assess the level of glial activation in the hippocampus and cortex.[4]

Conclusion and Future Directions

Current evidence strongly suggests that this compound possesses neuroprotective properties, primarily through the inhibition of neuroinflammation. Its ability to downregulate the MAPK signaling pathway and consequently reduce the production of pro-inflammatory mediators makes it a promising candidate for further investigation in the context of neurological disorders with an inflammatory component.

Future research should focus on:

-

Elucidating the upstream targets of this compound that lead to MAPK pathway inhibition.

-

Investigating other potential neuroprotective mechanisms of this compound, such as anti-oxidant or anti-apoptotic effects, which have been observed in other compounds from the Artemisia genus.

-

Evaluating the efficacy of this compound in various animal models of specific neurodegenerative diseases.

-

Conducting pharmacokinetic and toxicological studies to assess the drug-like properties of this compound.

This technical guide provides a solid foundation for researchers and drug development professionals to understand and further explore the neuroprotective potential of this compound.

References